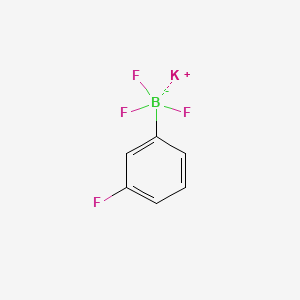

Potassium 3-fluorophenyltrifluoroborate

Description

Significance of Organoboron Compounds in C-C Bond Formation

Organoboron reagents are valued for their ability to facilitate the formation of C-C bonds with high efficiency and selectivity under mild reaction conditions. researchgate.net The palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides or triflates provides a powerful and general method for creating Csp2-Csp2, Csp2-Csp3, and other types of carbon-carbon bonds. researchgate.net This versatility has made organoboron chemistry an indispensable tool for synthetic organic chemists. researchgate.net The utility of these compounds is further enhanced by their compatibility with a wide range of functional groups and their relatively low toxicity compared to other organometallic reagents. nih.govnih.gov

Advantages of Potassium Organotrifluoroborates over Other Organoboron Reagents

While traditional organoboron reagents like boronic acids and boronate esters are widely used, they possess certain limitations, including potential instability and difficulty in handling. sigmaaldrich.com Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of these drawbacks. nih.govbldpharm.com

Potassium organotrifluoroborates are crystalline solids that exhibit remarkable stability to both air and moisture. nih.govresearchgate.net This contrasts with many boronic acids, which can be prone to dehydration to form cyclic boroxines and are often difficult to purify. sigmaaldrich.com The tetracoordinate nature of the boron atom in organotrifluoroborates confers this increased stability, making them easy to handle and weigh out on the benchtop without the need for special precautions like an inert atmosphere. orgsyn.orgsigmaaldrich.com They are also less prone to protodeboronation, a common side reaction with boronic acids. sigmaaldrich.comupenn.edu

A significant advantage of potassium organotrifluoroborates is their compatibility with aqueous conditions. upenn.edu Many cross-coupling reactions using these reagents can be carried out in the presence of water, which is often a more environmentally benign solvent than traditional organic solvents. nih.gov This water compatibility also simplifies reaction workup procedures.

Due to their high stability, potassium organotrifluoroborates can be stored for extended periods without significant decomposition. orgsyn.orgorganic-chemistry.org This long shelf life is a practical advantage for both academic and industrial laboratories, as it ensures the reliability and reproducibility of synthetic procedures over time. sigmaaldrich.com Most of these compounds are indefinitely stable to air and moisture. nih.govresearchgate.net

Overview of Potassium 3-Fluorophenyltrifluoroborate as a Key Synthetic Building Block

This compound is a valuable reagent in organic synthesis, particularly in the construction of molecules containing the 3-fluorophenyl moiety. This structural motif is present in numerous pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of a molecule.

This reagent serves as an effective coupling partner in Suzuki-Miyaura reactions, allowing for the introduction of the 3-fluorophenyl group onto a wide range of aromatic and heteroaromatic systems. mdpi.com Its stability, ease of handling, and predictable reactivity make it a preferred choice for chemists seeking to incorporate this important structural unit into complex molecular architectures.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C6H4BF4K |

| Molecular Weight | 202.00 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 267006-24-6 |

Properties

IUPAC Name |

potassium;trifluoro-(3-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPFKHUYBDOHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635712 | |

| Record name | Potassium trifluoro(3-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267006-24-6 | |

| Record name | Potassium trifluoro(3-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-fluorophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 3 Fluorophenyltrifluoroborate

Established Synthetic Pathways for Aryltrifluoroborates

Several reliable methods have been developed for the synthesis of potassium aryltrifluoroborates. These pathways offer versatility and can be adapted for a wide range of substrates with various functional groups.

Preparation from Corresponding Boronic Acids

The most common and straightforward method for synthesizing potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂). This conversion is typically rapid and high-yielding. The reaction involves the displacement of the hydroxyl groups on the boron atom with fluoride (B91410) ions from KHF₂. nih.govacs.org

The general reaction is as follows: ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + B(OH)₃ + KF + H₂O

This method is widely applicable and tolerates a diverse array of functional groups on the aromatic ring. The resulting potassium aryltrifluoroborate often precipitates from the reaction mixture, simplifying its isolation. orgsyn.org

Nucleophilic Substitution Reactions

Functionalized potassium organotrifluoroborates can be synthesized through nucleophilic substitution reactions. For instance, potassium alkoxymethyltrifluoroborates are prepared via the SN2 displacement of potassium bromomethyltrifluoroborate with various alkoxides. nih.gov This approach allows for the introduction of the trifluoroborate moiety into molecules that may not be readily accessible through other methods. While this method is more common for preparing alkyltrifluoroborates, it demonstrates the utility of nucleophilic substitution in creating diverse organotrifluoroborate structures.

In Situ Generation Methods

In some applications, it is advantageous to generate the potassium aryltrifluoroborate in situ. One-pot procedures have been developed where an arylboronic acid is formed and then immediately converted to the trifluoroborate salt without isolation of the intermediate. For example, an iridium-catalyzed borylation of arenes can produce a pinacol (B44631) boronate ester, which is then treated with KHF₂ to yield the aryltrifluoroborate. organic-chemistry.org This method avoids the isolation of the often less stable boronic acid intermediate. organic-chemistry.org Similarly, palladium-catalyzed reactions of aryl chlorides with tetrahydroxydiboron (B82485) can generate arylboronic acids that are converted in situ to their more stable trifluoroborate derivatives to prevent degradation. organic-chemistry.org

Specific Synthesis of Potassium 3-Fluorophenyltrifluoroborate

The synthesis of this compound typically follows the well-established pathway from its corresponding boronic acid, 3-fluorophenylboronic acid.

Reaction Conditions and Optimization

The preparation of this compound involves dissolving 3-fluorophenylboronic acid in a suitable solvent, commonly methanol (B129727), and treating it with an aqueous solution of potassium hydrogen difluoride. orgsyn.org

Typical Reaction Parameters:

| Parameter | Condition |

| Starting Material | 3-Fluorophenylboronic acid |

| Reagent | Potassium hydrogen difluoride (KHF₂) |

| Solvent System | Methanol/Water |

| Stoichiometry | Typically 3.0 equivalents of KHF₂ |

| Temperature | Cooled initially (e.g., 0-5 °C), then stirred at room temperature |

| Reaction Time | Generally short, from minutes to a few hours |

Optimization of the reaction often involves adjusting the stoichiometry of KHF₂ and the solvent ratio to maximize the precipitation and yield of the product. The reaction progress can be monitored by techniques such as ¹⁹F NMR to confirm the consumption of the starting boronic acid. While an excess of KHF₂ is common, the precise amount can be adjusted to ensure complete conversion. The temperature is initially kept low to control any potential exotherm, after which the reaction can proceed at room temperature. orgsyn.org

Purification and Isolation Techniques

The isolation of this compound is often straightforward due to its precipitation from the reaction mixture.

General Purification and Isolation Steps:

| Step | Description |

| 1. Filtration | The precipitated solid is collected by vacuum filtration. |

| 2. Washing | The solid is washed with cold methanol or an acetone/methanol mixture to remove unreacted starting materials and byproducts. |

| 3. Drying | The purified solid is dried under high vacuum to remove residual solvents. |

For cases where the product does not precipitate cleanly, an extractive work-up may be necessary. This would involve removing the organic solvent, followed by extraction of the aqueous phase with an appropriate organic solvent to remove impurities before inducing precipitation of the salt. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain a highly pure product. orgsyn.org The purity of the final product is typically confirmed by NMR spectroscopy and mass spectrometry.

Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of potassium aryltrifluoroborates often involve multi-step procedures with the use of hazardous reagents and solvents. However, recent advancements have led to the development of more sustainable alternatives, including one-pot syntheses and catalytic borylation reactions. These approaches offer significant advantages in terms of efficiency, safety, and environmental impact.

One of the key strategies in the green synthesis of potassium aryltrifluoroborates is the adoption of one-pot procedures. organic-chemistry.org These methods streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent usage, and preventing waste generation. organic-chemistry.org

A notable example of a green approach is the iridium-catalyzed borylation of arenes, which can be performed as a one-pot synthesis of aryltrifluoroborates. organic-chemistry.org This method offers a more efficient and functional group-tolerant alternative to traditional approaches that often rely on Grignard or organolithium reagents with aryl halides. organic-chemistry.org The process typically involves the iridium-catalyzed formation of an arylboronic ester from the corresponding arene, followed by the displacement of the pinacol group with potassium hydrogen difluoride (KHF2) to yield the desired aryltrifluoroborate. organic-chemistry.org This one-pot sequence simplifies the synthesis and avoids the necessity of pre-halogenated arenes, allowing for the creation of products with diverse substitution patterns. organic-chemistry.org

The application of these green methodologies to the synthesis of this compound is highly promising. Starting from 1-fluoro-3-halobenzene or fluorobenzene, these methods can provide a more sustainable route to this important reagent. The table below illustrates the potential yields for the synthesis of various substituted potassium aryltrifluoroborates using a one-pot iridium-catalyzed borylation method, suggesting a high potential for efficiency in the synthesis of the 3-fluoro substituted compound.

| Starting Arene | Product | Yield (%) |

|---|---|---|

| Chlorobenzene | Potassium phenyltrifluoroborate | 85 |

| Bromobenzene | Potassium phenyltrifluoroborate | 92 |

| Anisole | Potassium 4-methoxyphenyltrifluoroborate | 95 |

| Toluene (B28343) | Potassium 4-methylphenyltrifluoroborate | 88 |

This table presents representative yields for the one-pot iridium-catalyzed borylation of various arenes to their corresponding potassium aryltrifluoroborates, based on data reported in the literature for similar compounds. The specific yield for 3-fluorophenyltrifluoroborate may vary.

By embracing these green chemistry approaches, the synthesis of this compound can be made more sustainable, aligning with the broader goals of reducing the environmental footprint of chemical manufacturing. Further research in this area is expected to refine these methods and explore even more eco-friendly alternatives, such as the use of non-toxic solvents and renewable starting materials.

Catalytic Applications in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and potassium 3-fluorophenyltrifluoroborate serves as an excellent nucleophilic partner in several key transformations. Its participation in these catalytic cycles enables the efficient formation of new chemical bonds, particularly carbon-carbon bonds, with high selectivity and functional group tolerance.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation. Potassium organotrifluoroborates have been extensively studied and validated as effective coupling partners in this reaction, often demonstrating superior performance over traditional boronic acids.

This compound is recognized as a robust coupling partner in Suzuki-Miyaura reactions. Unlike boronic acids, which can be prone to decomposition and side reactions such as protodeboronation, potassium organotrifluoroborates exhibit enhanced stability. This characteristic is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from undesirable reactions. Their stability allows for more consistent and reproducible results in cross-coupling processes. The presence of the fluorine atoms on the boron enhances its stability, making it a solid that is easy to handle and store for extended periods without significant degradation.

This compound has been shown to couple effectively with a wide range of electrophiles, demonstrating the versatility of this reagent. The reaction is compatible with various functional groups on both the trifluoroborate and the electrophilic partner.

Aryl Halides: The coupling of potassium aryltrifluoroborates with aryl halides (iodides, bromides, and chlorides) and triflates is a well-established transformation. researchgate.net The reaction conditions can be tuned by the choice of palladium catalyst, ligand, and base to achieve high yields with a broad spectrum of substrates, including those that are sterically hindered or electronically diverse. For instance, electron-rich, electron-neutral, and electron-deficient aryl halides can all serve as effective coupling partners.

Arylpyridines: The synthesis of arylpyridines is of significant interest due to their prevalence in medicinal chemistry. The Suzuki-Miyaura cross-coupling provides a direct route to these structures. While specific examples detailing the coupling of this compound with pyridyl electrophiles are part of the broader scope of aryltrifluoroborate chemistry, studies have demonstrated successful couplings of boronic acids and esters with pyridyl sulfonyl fluorides, indicating the feasibility of such transformations.

Below is an illustrative data table showing the scope of a typical Suzuki-Miyaura reaction with various aryl halides, based on general findings for aryltrifluoroborates.

Table 1: Illustrative Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides This table represents typical results for aryltrifluoroborates and is for illustrative purposes.

| Aryl Halide Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | >90 |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 85-95 |

| 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane/H₂O | 70-85 |

| 4-Trifluoromethylphenyl triflate | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | >90 |

Direct C-H arylation is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates, thus offering a more atom- and step-economical approach to biaryl synthesis compared to traditional cross-coupling reactions.

Potassium aryltrifluoroborates, including 3-fluorophenyltrifluoroborate, have been successfully employed in palladium-catalyzed C-H arylation reactions. nih.gov These reactions typically involve the use of a directing group on one of the substrates to control the regioselectivity of the C-H activation step. The transformation can be achieved under mild conditions using an oxidant, such as Mn(OAc)₃. nih.gov Preliminary mechanistic studies suggest that these reactions may proceed through a high-valent palladium intermediate, with the C-H activation step being crucial and potentially rate-determining. nih.gov The use of potassium organotrifluoroborates in these C-H activation strategies expands the toolkit for the direct and efficient synthesis of complex organic molecules. nih.gov

Table 2: Palladium-Catalyzed C-H Arylation with Potassium Aryltrifluoroborates This table is based on general findings for aryltrifluoroborates and is for illustrative purposes.

| Substrate (with directing group) | Aryltrifluoroborate | Catalyst | Oxidant | Solvent | Yield (%) |

| 2-Phenylpyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | Mn(OAc)₃ | Acetic Acid | 70-85 |

| Acetanilide | Potassium Tolyltrifluoroborate | Pd(TFA)₂ | MnF₃ | TFE/H₂O/AcOH | 75-90 |

Palladium-Catalyzed C-H Arylation Reactions

Mechanistic Insights into C-H Arylation (e.g., High-Valent Pd Mechanism)

The palladium-catalyzed C-H arylation using potassium aryltrifluoroborates is understood to proceed through a mechanism involving a high-valent palladium species. nih.govnih.gov Preliminary mechanistic studies suggest that the catalytic cycle is initiated by the oxidation of a Pd(II) species. nih.gov In systems utilizing a manganese(III) oxidant, such as Mn(OAc)₃, it is hypothesized that the Mn(III) reagent serves to oxidize the Pd(II) catalyst to a high-valent state, likely Pd(IV). nih.gov

Ligand Effects and Oxidant Systems in C-H Arylation

The choice of oxidant is critical for the success of C-H arylation reactions with potassium aryltrifluoroborates, particularly for achieving mild reaction conditions. Manganese(III) acetate (B1210297), Mn(OAc)₃, has been identified as an effective oxidant, enabling the reaction to proceed in good yield at lower temperatures. nih.govnih.gov The efficacy of the oxidant system is highly dependent on its ability to facilitate the proposed high-valent Pd catalytic cycle.

Comparative studies have shown that oxidants typically used in Pd(II)/Pd(0)-catalyzed C-H arylations are less effective under these milder conditions. As detailed in the table below, oxidants such as copper(II) and silver(I) salts, as well as benzoquinone, result in low conversion and yield. nih.gov Other oxidants capable of accessing a high-valent palladium state, including N-chlorosuccinimide (NCS) and potassium persulfate (K₂S₂O₈), provide the desired product, but often in modest yields and accompanied by significant side reactions, such as ortho-chlorination in the case of NCS. nih.gov In some contexts, reagents like p-benzoquinone can act as both a co-oxidant and a crucial ligand for the transmetalation and reductive elimination steps. acs.org

| Oxidant | Conversion (%) | Yield (%) | Notes |

|---|---|---|---|

| Mn(OAc)₃ | >95 | 75 | Optimized condition |

| Cu(OAc)₂ | <10 | <2 | Ineffective |

| AgOAc | <10 | <2 | Ineffective |

| Ag₂CO₃ | <10 | <2 | Ineffective |

| Benzoquinone | 17 | 7 | Low conversion and yield |

| K₂S₂O₈ | >95 | 11 | Unidentified side products |

| NCS | >95 | 11 | ~22% ortho-chlorinated side product |

Decarboxylative Cross-Coupling Reactions

A significant application of potassium aryltrifluoroborates is in the synthesis of aryl ketones via a palladium-catalyzed decarboxylative cross-coupling reaction. This method provides an efficient route to these important functional groups under remarkably mild conditions, notably proceeding at room temperature. acs.orgacs.orgacs.org The process avoids the high temperatures often required in other decarboxylative couplings. acs.org

The reaction typically employs a Pd(II) catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in the presence of a stoichiometric oxidant. acs.org Ammonium persulfate ((NH₄)₂S₂O₈) has been shown to be an effective oxidant for this transformation. acs.org The methodology demonstrates broad substrate scope, accommodating a variety of electronically diverse potassium aryltrifluoroborates and α-oxocarboxylic acids, as illustrated in the table below. acs.org An alternative catalytic system utilizing silver nitrate (B79036) (AgNO₃) as the catalyst and potassium persulfate (K₂S₂O₈) as the oxidant in water has also been reported. researchgate.net

The key coupling partner for potassium aryltrifluoroborates in this synthesis of aryl ketones is an α-oxocarboxylic acid. acs.org The reaction proceeds via the extrusion of carbon dioxide from the α-oxocarboxylic acid, followed by coupling of the resulting acyl fragment with the aryl group from the trifluoroborate salt. acs.orgacs.org This transformation is compatible with aryltrifluoroborates bearing both electron-donating and electron-withdrawing substituents, as well as sterically hindered variants. acs.org Similarly, a range of aromatic and aliphatic α-oxocarboxylic acids can be successfully employed. acs.org

| Potassium Aryltrifluoroborate (ArBF₃K) | α-Oxocarboxylic Acid (RCOCOOH) | Product (ArCOR) | Yield (%) |

|---|---|---|---|

| Potassium phenyltrifluoroborate | Phenylglyoxylic acid | Benzophenone | 95 |

| Potassium 4-methylphenyltrifluoroborate | Phenylglyoxylic acid | 4-Methylbenzophenone | 85 |

| Potassium 4-methoxyphenyltrifluoroborate | Phenylglyoxylic acid | 4-Methoxybenzophenone | 89 |

| This compound | Phenylglyoxylic acid | 3-Fluorobenzophenone | 88 |

| Potassium 4-chlorophenyltrifluoroborate | Phenylglyoxylic acid | 4-Chlorobenzophenone | 81 |

| Potassium phenyltrifluoroborate | 2-Oxo-2-(p-tolyl)acetic acid | 4'-Methylbenzophenone | 91 |

| Potassium phenyltrifluoroborate | 2-(4-Methoxyphenyl)-2-oxoacetic acid | 4'-Methoxybenzophenone | 92 |

| Potassium phenyltrifluoroborate | Pyruvic acid | Acetophenone | 75 |

Formation of Arylamidines

Potassium aryltrifluoroborates serve as effective arylating agents in a direct, palladium(II)-catalyzed synthesis of arylamidines through coupling with cyanamides. nih.govnih.govacs.org This method offers a rapid and convenient route to this important pharmacophore, utilizing a microwave-assisted protocol that is typically complete within 20 minutes. nih.govnih.gov The reaction conditions involve a Pd(II) salt, such as palladium(II) trifluoroacetate, a bipyridyl ligand (e.g., 6-methyl-2,2′-bipyridyl), trifluoroacetic acid (TFA), and methanol (B129727). nih.govacs.org

The proposed catalytic cycle begins with a ligand-coordinated Pd(II) complex, which undergoes transmetalation with the potassium aryltrifluoroborate to form an arylpalladium intermediate. nih.gov This is followed by ligand exchange with the cyanamide (B42294) and a subsequent 1,2-carbopalladation into the polar nitrile bond. nih.gov Finally, protonation of the resulting complex liberates the arylamidine product and regenerates the active Pd(II) catalyst. nih.gov The reaction is successful for aryltrifluoroborates with both electron-donating and electron-withdrawing groups, although yields can be diminished with highly electron-poor substrates. nih.gov Steric hindrance on the cyanamide coupling partner can also lead to lower product yields. nih.gov

| Potassium Aryltrifluoroborate (ArBF₃K) | Cyanamide | Product | Yield (%) |

|---|---|---|---|

| Potassium 4-methoxyphenyltrifluoroborate | Cyanamide | 4-Methoxybenzamidine | 70 |

| Potassium 4-methoxyphenyltrifluoroborate | N,N-Diethylcyanamide | N',N'-Diethyl-4-methoxybenzamidine | 89 |

| Potassium 4-methoxyphenyltrifluoroborate | 1-Cyanopiperidine | 1-(Piperidine-1-carbonyl)methanimidamide | 92 |

| This compound | Cyanamide | 3-Fluorobenzamidine | 73 |

| This compound | N,N-Diethylcyanamide | N',N'-Diethyl-3-fluorobenzamidine | 80 |

| This compound | N,N-Diisopropylcyanamide | N',N'-Diisopropyl-3-fluorobenzamidine | 24 |

| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | N,N-Diethylcyanamide | N',N'-Diethyl-4-(trifluoromethyl)benzamidine | 45 |

Mechanistic Postulations for Arylamidine Formation

The synthesis of arylamidines from potassium aryltrifluoroborates represents a significant advancement in the direct formation of this crucial functional group. A plausible mechanism for this transformation has been proposed in the context of a Palladium(II)-catalyzed reaction between potassium aryltrifluoroborates and cyanamides.

The proposed catalytic cycle is depicted below:

Transmetalation : The cycle begins with a ligand-coordinated Palladium(II) complex. This complex undergoes transmetalation with the potassium aryltrifluoroborate, leading to the formation of an arylpalladium intermediate.

Ligand Exchange : The arylpalladium species then exchanges a ligand for a cyanamide molecule.

Carbopalladation : A 1,2-carbopalladation event occurs as the aryl group on the palladium center inserts into the nitrile bond of the coordinated cyanamide.

Protonation and Catalyst Regeneration : Finally, protonation of the resulting charged amidine complex, often by an acid additive such as trifluoroacetic acid (TFA), liberates the free arylamidine product and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

This proposed mechanism highlights a direct carbon-carbon bond forming strategy for accessing the arylamidine functional group, leveraging the reactivity of the aryltrifluoroborate as an effective aryl source.

Other Transition Metal-Catalyzed Reactions

Beyond the specific formation of arylamidines, this compound and its aryltrifluoroborate analogues are key participants in a range of cross-coupling reactions catalyzed by various other transition metals. These reactions provide powerful methods for the construction of complex organic molecules.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Chan-Lam coupling, represent a mild and efficient method for the formation of carbon-heteroatom bonds. While originally developed with boronic acids, these conditions are often adaptable to potassium aryltrifluoroborates for the arylation of amines, phenols, and other nucleophiles. organic-chemistry.orgnih.gov

The Chan-Lam reaction typically involves copper(II) acetate as the catalyst and can be performed under aerobic conditions ("open-flask"), making it operationally simple. organic-chemistry.orgnih.gov The addition of ligands and bases can further optimize the reaction for specific substrates. For instance, the coupling of various functionalized anilines and alkylamines with arylboronic acids proceeds in good to moderate yields, showcasing the versatility of this copper-catalyzed method. organic-chemistry.org This methodology has been extended to the O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles using potassium cyclopropyl (B3062369) trifluoroborate, demonstrating the utility of organotrifluoroborates in copper-catalyzed C-O and C-N bond formation. nih.gov

Table 1: Examples of Copper-Catalyzed O-Cyclopropylation of Phenols

| Phenol (B47542) Substrate | Product | Yield (%) |

|---|---|---|

| p-Phenylphenol | 4-Cyclopropoxy-1,1'-biphenyl | 81 |

| 4-Bromophenol | 1-Bromo-4-cyclopropoxybenzene | 75 |

| Methyl 4-hydroxybenzoate | Methyl 4-cyclopropoxybenzoate | 71 |

| 4-Nitrophenol | 1-Cyclopropoxy-4-nitrobenzene | 68 |

Data sourced from a study on Chan-Lam cyclopropylation, which demonstrates the typical reactivity for such copper-catalyzed couplings. nih.gov

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura cross-coupling reactions. rsc.org Specifically, nickel catalysts have proven highly effective in activating challenging electrophiles, such as derivatives of phenols. nih.govresearchgate.net Potassium aryl- and heteroaryltrifluoroborates are excellent coupling partners in these transformations.

A general method has been developed for the nickel-catalyzed C–O activation and coupling of various phenol derivatives, such as mesylates, with potassium heteroaryltrifluoroborates. nih.gov This reaction allows for the synthesis of a large number of heterobiaryl compounds in high yields. The use of Ni(COD)₂ as the catalyst precursor is often crucial for success. nih.gov The reaction conditions are tolerant of a wide range of functional groups on both the trifluoroborate and the phenol-derived electrophile. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of 2-Naphthyl Mesylate with Various Potassium Heteroaryltrifluoroborates

| Potassium Heteroaryltrifluoroborate | Product | Yield (%) |

|---|---|---|

| Potassium furan-3-yltrifluoroborate | 3-(Naphthalen-2-yl)furan | 93 |

| Potassium thiophen-3-yltrifluoroborate | 3-(Naphthalen-2-yl)thiophene | 90 |

| Potassium furan-2-yltrifluoroborate | 2-(Naphthalen-2-yl)furan | 75 |

| Potassium thiophen-2-yltrifluoroborate | 2-(Naphthalen-2-yl)thiophene | 85 |

| Potassium 1-methyl-1H-pyrrol-2-yltrifluoroborate | 1-Methyl-2-(naphthalen-2-yl)-1H-pyrrole | 95 |

Data extracted from Molander, G. A.; Beaumard, F. Org. Lett. 2010, 12 (18), 4022–4025. nih.gov

Ruthenium-Catalyzed Reactions

While direct ruthenium-catalyzed cross-coupling reactions with potassium aryltrifluoroborates are not widely documented, ruthenium-based phosphine (B1218219) ligands play a role in facilitating related transformations. In the Suzuki-Miyaura coupling of potassium trifluoroboratohomoenolates with various aryl electrophiles, the ligand RuPhos, when used with a palladium catalyst, was found to be highly effective. organic-chemistry.org This demonstrates the utility of ruthenium-containing ancillary ligands in promoting the reactivity of organotrifluoroborates, even if the catalytic center itself is another metal. organic-chemistry.org

Iron-Catalyzed Reactions

Iron, as an earth-abundant and low-cost metal, is an attractive catalyst for cross-coupling reactions. Research has demonstrated the utility of iron(II) chloride in catalyzing the trifluoromethylation of potassium vinyltrifluoroborates. nih.gov In this reaction, an iron(II) catalyst promotes the transfer of a CF₃ group from Togni's reagent to the vinyltrifluoroborate substrate. nih.gov The reaction proceeds under very mild conditions and provides good yields and high stereoselectivity for 2-arylvinyl substrates. nih.gov While this specific example does not involve an aryltrifluoroborate, it establishes the principle of iron-catalyzed transformations of organotrifluoroborate salts. nih.gov

Gold-Catalyzed Reactions

Gold catalysis often involves unique reaction pathways distinct from other transition metals. In the context of oxidative coupling reactions, gold catalysts have been used for the amino- and oxyarylation of terminal olefins with boronic acids. nih.gov Mechanistic studies of these reactions suggest a pathway that does not involve direct transmetalation to the gold center but rather a process resembling an electrophilic aromatic substitution. nih.gov While aryltrimethylsilanes were also found to be competent coupling partners, the successful use of boronic acids in these gold-catalyzed oxidative arylations indicates the potential for related organoboron reagents like potassium aryltrifluoroborates to participate in similar transformations. nih.gov

Stereoselective and Enantioselective Transformations

The application of potassium organotrifluoroborates in stereoselective and enantioselective synthesis is a significant area of research, primarily focusing on the creation of chiral molecules with high degrees of stereochemical control. While the principles of stereoselective catalysis are well-established for the broader class of organotrifluoroborates, specific documented examples focusing solely on This compound in stereoselective and enantioselective transformations are not extensively reported in the reviewed scientific literature. However, the general reactivity of aryltrifluoroborates in such reactions provides a framework for understanding the potential applications of the 3-fluoro substituted variant.

Stereoselective transformations involving organotrifluoroborates often rely on chiral catalysts to control the formation of stereoisomers. In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, if the coupling partner possesses a stereocenter, the reaction conditions can be optimized to preserve its stereochemical integrity. For related potassium alkyltrifluoroborates, stereospecific cross-coupling reactions have been demonstrated to proceed with high fidelity, suggesting that the trifluoroborate group is a competent nucleophile in reactions where stereochemistry is a key factor.

Enantioselective catalysis, the synthesis of a single enantiomer of a chiral product, is a more complex challenge. This is often achieved through the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. While direct enantioselective reactions using achiral This compound as a nucleophile to generate a new stereocenter would require a chiral electrophile or a sophisticated catalytic system, the broader class of organotrifluoroborates has been utilized in the synthesis of enantioenriched compounds. For instance, enantioenriched secondary organotrifluoroborates have been synthesized and subsequently used in stereospecific cross-coupling reactions.

The following table summarizes the general approaches to stereoselective and enantioselective transformations using potassium organotrifluoroborates, which could be applicable to This compound .

| Transformation Type | General Approach | Catalyst/Reagent | Expected Outcome for Aryltrifluoroborates |

| Stereospecific Cross-Coupling | Reaction of a chiral organotrifluoroborate with an achiral coupling partner. | Palladium catalyst with a suitable ligand. | Retention or inversion of the stereocenter, depending on the mechanism. |

| Diastereoselective Reaction | Reaction of an organotrifluoroborate with a chiral substrate containing one or more stereocenters. | Achiral or chiral catalyst. | Formation of diastereomers in unequal amounts, controlled by steric and electronic interactions. |

| Enantioselective Cross-Coupling | Reaction of an organotrifluoroborate with a prochiral electrophile. | Chiral transition metal catalyst (e.g., Pd, Rh, Cu) with a chiral ligand. | Formation of one enantiomer of the product in excess. |

Due to the lack of specific examples for This compound , further research is required to explore its utility in stereoselective and enantioselective catalysis. The electronic effect of the fluorine atom at the meta-position could influence the reactivity and selectivity of the boronate, potentially offering unique advantages in certain catalytic cycles.

Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The use of potassium organotrifluoroborates in MCRs has been an area of growing interest.

A comprehensive search of the scientific literature indicates that specific examples of This compound being utilized as a component in multi-component reactions are not well-documented. However, the participation of other potassium aryltrifluoroborates in such reactions provides insight into the potential reactivity of the 3-fluoro substituted analog.

One of the notable multi-component reactions involving aryltrifluoroborates is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid or its derivative. While boronic acids are more traditional substrates, the use of the more stable and easier-to-handle potassium organotrifluoroborates is an attractive alternative. In such a reaction, This compound could potentially serve as the nucleophilic aryl source.

Another area where aryltrifluoroborates have shown utility is in transition metal-catalyzed multi-component reactions. For example, palladium-catalyzed three-component reactions involving an allene (B1206475), an aryl halide, and a nucleophile have been developed. In a variation of this, a potassium aryltrifluoroborate could act as the nucleophilic partner, adding to the allene in a carbopalladation cascade.

The table below outlines a hypothetical multi-component reaction where This compound could be employed, based on known reactivity patterns of related compounds.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product |

| Petasis-type Reaction | An amine (e.g., secondary amine) | An aldehyde (e.g., paraformaldehyde) | This compound | None (thermal) or Lewis acid | α-Amino acid derivative containing a 3-fluorophenyl group |

| Palladium-Catalyzed Arylation of Allenes | An allene | An aryl or vinyl halide | This compound | Palladium complex with a phosphine ligand | A tri-substituted allylic product with a 3-fluorophenyl group |

| Rhodium-Catalyzed 1,4-Addition | An α,β-unsaturated ketone | An electrophile | This compound | Chiral rhodium catalyst | A β-functionalized ketone with a 3-fluorophenyl group at the β-position |

The development of new multi-component reactions is a dynamic field in organic synthesis. The stability and functional group tolerance of This compound make it a promising candidate for inclusion in novel MCRs. Future research in this area will likely uncover specific applications for this and other substituted aryltrifluoroborates in the efficient construction of complex molecular architectures.

Mechanistic Investigations and Reaction Pathways

Role of Fluoride (B91410) Ions in Reactivity

The three fluorine atoms bonded to the boron center are fundamental to the unique chemical properties of organotrifluoroborates. Their role is multifaceted, influencing both the stability of the reagent and its reactivity in catalytic cycles.

Stabilization: The high electronegativity of the fluorine atoms draws electron density away from the boron atom. This, combined with the formation of a stable, tetracoordinate anionic "ate" complex, renders the organotrifluoroborate salt resistant to air, moisture, and heat. chem-station.comresearchgate.net This stability allows for long-term storage and simplifies stoichiometric control in reactions, a significant advantage over often unstable boronic acids. chem-station.com The tetracoordinate nature also protects the carbon-boron bond from many common reagents, allowing for chemical modifications elsewhere in the molecule while leaving the trifluoroborate moiety intact for a subsequent cross-coupling step. upenn.edunih.gov

Modulation of Reactivity: While the fluoride ions provide stability, they also decrease the nucleophilicity of the organic group. chem-station.com The strong boron-fluorine bonds make the [ArBF₃]⁻ anion a poor Lewis acid and a weak nucleophile, hindering direct transmetalation. chem-station.com Reactivity is typically "unlocked" through the hydrolysis of one or more B-F bonds, which releases fluoride ions into the solution and generates the more reactive boronic acid or intermediate boronate species. ed.ac.uk In some palladium-catalyzed reactions, the released fluoride ions can play additional roles, such as acting as a base or influencing the catalyst's activity by forming fluoride-ligated palladium complexes. researchgate.net

Influence of Counterions on Reactivity and Selectivity (e.g., Potassium vs. Tetrabutylammonium)

The counterion paired with the organotrifluoroborate anion can significantly influence the reagent's physical properties and, consequently, its reactivity. The most common counterion is potassium (K⁺), but others, such as tetrabutylammonium (B224687) (TBA⁺), are also used.

The primary influence of the counterion stems from its effect on solubility.

Potassium (K⁺): Potassium organotrifluoroborates are typically crystalline solids with limited solubility in many nonpolar organic solvents. chem-station.com This often necessitates the use of protic or polar aprotic solvents, or biphasic solvent systems (e.g., THF/water), to achieve sufficient concentration for reaction.

Tetrabutylammonium (TBA⁺): In contrast, tetraalkylammonium salts, such as those with TBA⁺, are generally more soluble in nonpolar organic solvents. chem-station.com The large, lipophilic nature of the TBA⁺ cation disrupts the crystal lattice and improves solubility in media like toluene (B28343) or dichloromethane. This enhanced solubility can lead to faster reaction rates by increasing the effective concentration of the nucleophile in the organic phase where the catalytic cycle occurs. It can also enable the use of anhydrous, aprotic conditions, potentially altering the dominant reaction mechanism away from the hydrolysis-dependent pathway.

The choice of counterion is therefore a critical parameter for reaction optimization, allowing the chemist to tailor the reagent's properties to the specific solvent and conditions required for a given transformation.

| Counterion | Typical Properties | Solubility Profile | Implications for Reactivity |

|---|---|---|---|

| Potassium (K⁺) | Crystalline solid, high lattice energy | More soluble in protic/polar solvents (e.g., water, alcohols) | Often used in aqueous/biphasic conditions; compatible with hydrolysis-dependent mechanisms |

| Tetrabutylammonium (TBA⁺) | Often amorphous or lower melting solid | More soluble in nonpolar organic solvents (e.g., THF, toluene) | Allows for reactions in anhydrous, aprotic media; can lead to higher effective concentrations and faster rates |

Kinetic Studies and Rate-Determining Steps

The rate of hydrolysis (solvolysis) of RBF₃K reagents varies dramatically—over several orders of magnitude—depending on the electronic and steric nature of the organic group (R). researchgate.netresearchgate.net This leads to different kinetic profiles:

Fast Release: Reagents with moieties like isopropyl or β-styryl undergo rapid hydrolysis, quickly generating a high concentration of the corresponding boronic acid. acs.org

Slow Release: Aryltrifluoroborates, such as those based on p-F-phenyl or naphthyl, often exhibit much slower hydrolysis rates. acs.orgresearchgate.net This slow, steady generation of the boronic acid is often beneficial, as the rate of catalytic turnover can keep pace, preventing the accumulation of the unstable boronic acid and minimizing side reactions. ed.ac.ukacs.org

Very Slow Release: Substrates like alkynyl or nitrophenyl trifluoroborates hydrolyze extremely slowly, which can make them challenging coupling partners under standard conditions. acs.org

Spectroscopic Characterization of Intermediates

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the reaction pathways of organotrifluoroborates. ¹⁹F and ¹¹B NMR are especially powerful for monitoring the fate of the boron-containing species.

Starting Material: Potassium aryltrifluoroborates exhibit characteristic signals in their ¹⁹F and ¹¹B NMR spectra. The ¹⁹F NMR spectrum typically shows a single, broad resonance for the three equivalent fluorine atoms between -129 and -141 ppm. nih.gov The ¹¹B NMR spectrum displays a quartet (due to coupling with the three fluorine atoms) at around 3-6 ppm. nih.gov

Monitoring Hydrolysis: In situ NMR studies have been used to directly observe the hydrolysis of organotrifluoroborates to boronic acids under reaction conditions. ed.ac.ukresearchgate.net By monitoring the disappearance of the characteristic [ArBF₃]⁻ signals and the appearance of new signals corresponding to intermediate species (e.g., [ArBF₂(OH)]⁻) and the final boronic acid (ArB(OH)₂), researchers can map the hydrolysis mechanism and determine its rate. ed.ac.uk

Characterization of Intermediates: While the direct spectroscopic observation of palladium-bound intermediates in a catalytic cycle is challenging due to their low concentration and transient nature, NMR and other techniques have been used to characterize key species. For example, studies on related systems have used NMR to identify and characterize oxocarbenium intermediates stabilized by boron species. researchgate.net The combination of kinetic data with spectroscopic observation of the bulk transformation of the boron reagent provides strong evidence for the proposed mechanistic steps.

| Nucleus | Species | Typical Chemical Shift (ppm) | Multiplicity / Appearance |

|---|---|---|---|

| ¹⁹F | K[ArBF₃] | -129 to -141 | Broad singlet |

| ¹¹B | K[ArBF₃] | 3 to 6 | Quartet (due to ¹¹B-¹⁹F coupling) |

| ¹¹B | ArB(OH)₂ | ~28 to 30 | Broad singlet |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of potassium organotrifluoroborates, providing detailed information about the hydrogen, carbon, fluorine, and boron environments within the molecule.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of Potassium 3-fluorophenyltrifluoroborate provides information on the aromatic protons. The substitution pattern on the phenyl ring results in a complex multiplet signal for the aromatic protons. The electron-withdrawing nature of both the fluorine atom and the trifluoroborate group influences the chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum.

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic H | 7.25 - 6.80 | m (multiplet) |

Note: Data interpreted from typical values for substituted phenyltrifluoroborates. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

The interpretation of the spectrum involves analyzing the coupling patterns between adjacent protons and between protons and fluorine atoms (H-F coupling), which further complicates the signals into overlapping multiplets.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key feature in the spectra of aryltrifluoroborates is the signal for the carbon atom directly bonded to the boron atom. This signal is often broad due to the quadrupolar relaxation of the attached boron nucleus. dtic.mil The chemical shifts are influenced by the substituents on the aromatic ring. The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F).

| Assignment | Chemical Shift (δ) ppm | Key Feature |

| C-B | Not typically observed | Broad signal due to quadrupolar relaxation |

| Aromatic C-F | ~163.0 | Large C-F coupling constant |

| Aromatic C | ~135.0 - 112.0 | Multiple signals |

Note: Data is representative for fluorophenyl-substituted organoboron compounds. dtic.mil

¹⁹F NMR Data and Interpretation

¹⁹F NMR spectroscopy is particularly informative for this compound, showing distinct signals for the fluorine atom on the phenyl ring and the three equivalent fluorine atoms on the boron atom. researchgate.net The fluorine atoms attached to the boron typically appear as a single resonance in the range of -129 to -141 ppm. researchgate.net This signal may show coupling to the ¹¹B nucleus. The fluorine atom on the aromatic ring will appear at a different chemical shift, characteristic of aryl fluorides.

| Assignment | Chemical Shift (δ) ppm | Coupling |

| Ar-F | Varies | Coupled to adjacent ¹H |

| BF ₃ | -136.6 | JF-B may be observed |

Note: BF₃ chemical shift data sourced from comprehensive studies on potassium organotrifluoroborates. dtic.milresearchgate.net

The high sensitivity and zero quadrupolar moment of the ¹⁹F nucleus make it an excellent choice for analyzing potassium organotrifluoroborates. researchgate.net

¹¹B NMR Spectroscopy for Boron Speciation

The ¹¹B NMR spectrum provides direct insight into the coordination environment of the boron atom. For organotrifluoroborates, the boron atom is tetracoordinated, which results in a characteristic chemical shift. The signal often appears as a quartet due to coupling with the three attached fluorine atoms (¹JB-F), although improved resolution can be achieved with specific pulse sequences. dtic.mil The observation of this signal confirms the integrity of the trifluoroborate anion.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| B F₃ | 3.1 | q (quartet) | ~45.6 |

Note: Data sourced from comprehensive studies on potassium organotrifluoroborates. dtic.mil

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is characterized by absorptions corresponding to the aromatic ring, the carbon-fluorine bond, and the boron-fluorine bonds. While a specific experimental spectrum is not detailed, the expected characteristic absorption bands can be predicted based on the analysis of similar compounds and general IR principles. conicet.gov.arvscht.cz

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1250 - 1020 | Strong |

| B-F stretch | 1100 - 950 | Strong, Broad |

Note: These are typical ranges for the specified functional groups. vscht.cz

The strong and often broad bands associated with the B-F stretching vibrations are a key diagnostic feature for trifluoroborate salts. conicet.gov.ar The region below 1000 cm⁻¹ is considered the fingerprint region, containing complex vibrations that are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry of potassium organotrifluoroborates is challenging but provides crucial information for characterization. Electrospray ionization (ESI) in negative ion mode is a common technique used for these salts. dtic.milresearchgate.net The analysis typically reveals the molecular anion ([M]⁻), which corresponds to the 3-fluorophenyltrifluoroborate ion. researchgate.net

Research has shown that these compounds can also form dimer adducts under certain ESI conditions. researchgate.net The detection of these ions helps to confirm the mass and integrity of the trifluoroborate anion.

| Ion | Description |

| [C₆H₄FBF₃]⁻ | Molecular Anion |

| [2M + K]⁻ | Dimer Adduct with Potassium |

| [2M + Na]⁻ | Dimer Adduct with Sodium (if present as impurity) |

Note: Ion formation based on studies of potassium organotrifluoroborates. researchgate.net

The observation of partially hydrolyzed species, such as [ArBF₂(OH)]⁻, can also occur, particularly if moisture is present during the analysis. researchgate.net This highlights the sensitivity of the compound and the importance of controlled analytical conditions.

X-ray Crystallography of Related Structures

In these related structures, the boron atom consistently adopts a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the phenyl ring. nih.gov The introduction of a substituent on the phenyl ring can influence the bond lengths and angles within the trifluoroborate anion. For instance, electron-donating groups tend to lengthen the B-F bonds due to an increase in electron density at the boron center. smolecule.com

A defining feature of the crystal structures of potassium aryltrifluoroborates is the layered arrangement of the anions and cations. acs.org The potassium cations are typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, forming complex coordination polyhedra. In the case of potassium 4-methoxyphenyltrifluoroborate and potassium 4-fluorophenyltrifluoroborate, the potassium cation is surrounded by eight fluorine atoms, creating irregular KF₈ coordination polyhedra. nih.gov These polyhedra then share faces and edges to form infinite layers. nih.gov The stacking of these layers can vary, with AAA... and ABAB... sequences being observed. nih.gov The specific packing is influenced by factors such as the nature and position of the substituent on the aromatic ring and the presence of solvent molecules within the crystal lattice. acs.org

| Compound | B-C Bond Length (Å) | B-F Bond Lengths (Å) | Reference |

|---|---|---|---|

| Potassium phenyltrifluoroborate | - | 1.41, 1.41, 1.43 | researchgate.net |

| Potassium 4-methoxyphenyltrifluoroborate | 1.5987 (18) | - | nih.gov |

| Angle | Value (°) | Reference |

|---|---|---|

| F-B-F | 104.4(7), 106.0(7), 106.7(9) | researchgate.net |

| C(phenyl)-B-F | 112.1(7), 112.9, 114.1(7) | researchgate.net |

In Situ Spectroscopic Techniques (e.g., ATR-FTIR)

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing valuable information about reaction kinetics, intermediates, and mechanisms. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for this purpose due to its ability to analyze samples directly in their reaction environment with minimal preparation. nih.gov

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, in situ ATR-FTIR can be employed to track the consumption of reactants and the formation of products. mt.com The vibrational modes of the functional groups in the reactants and products will have distinct infrared absorptions. For example, the B-F stretching vibrations in the trifluoroborate salt and the characteristic bands of the aromatic rings can be monitored throughout the course of the reaction.

The application of in situ ATR-FTIR would involve immersing a probe directly into the reaction mixture. The infrared spectrum is then recorded at regular intervals. By monitoring the changes in the intensity of specific absorption bands, a concentration profile for each species can be generated over time. This data can then be used to determine reaction rates and elucidate the reaction mechanism. For instance, the formation of any transient intermediates might be observable, providing a more complete picture of the reaction pathway.

The table below illustrates hypothetical characteristic infrared absorption bands that could be monitored during a Suzuki-Miyaura cross-coupling reaction involving this compound.

| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| This compound | B-F Stretch | ~1100-1000 |

| Aryl Halide | C-X Stretch (e.g., C-Br) | ~700-500 |

| Biaryl Product | Aromatic C-H Bending | ~900-690 |

The use of in situ spectroscopic techniques like ATR-FTIR offers a significant advantage over traditional analytical methods that rely on sampling and offline analysis, as it provides a continuous and non-invasive window into the chemical transformation as it occurs. spectroscopyonline.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.comresearchgate.net For Potassium 3-fluorophenyltrifluoroborate, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. conicet.gov.armdpi.com Theoretical calculations for analogous trifluoroborate salts have been performed using hybrid functionals like B3LYP with various basis sets, such as 6-311++G**, to predict their structures in both the gas phase and in solution. conicet.gov.arconicet.gov.ar

The following table illustrates typical parameters that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.

| Parameter | Description | Typical Calculated Value Range for Aryltrifluoroborates |

| Bond Length (C-B) | The distance between the carbon atom of the phenyl ring and the boron atom. | 1.5 - 1.6 Å |

| Bond Length (B-F) | The average distance between the boron atom and the fluorine atoms of the trifluoroborate group. | 1.3 - 1.4 Å |

| Bond Angle (F-B-F) | The angle between two fluorine atoms and the central boron atom. | ~109.5° (tetrahedral) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6 to -8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1 to -3 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity. | 4 - 6 eV |

Note: These values are illustrative and the actual calculated values for this compound would require specific DFT computations.

Mechanistic Modeling of Catalytic Cycles

Potassium aryltrifluoroborates are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netresearchgate.netnih.govnih.gov Computational modeling, particularly with DFT, is crucial for elucidating the intricate mechanisms of these catalytic cycles. mdpi.com These models can map out the energy profiles of the three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.org

For this compound, mechanistic modeling can provide insights into the transmetalation step, which is often rate-determining. This step involves the transfer of the 3-fluorophenyl group from the boron atom to the palladium center. Theoretical studies can investigate the structure of key intermediates, including the proposed arylpalladium(II)-boronate complexes, which have been described as the "missing link" in the Suzuki-Miyaura reaction. acs.org

Computational models can compare different proposed pathways for transmetalation and identify the lowest energy route. This helps in understanding the role of the base, the solvent, and the ligands on the palladium catalyst in facilitating the reaction. For instance, modeling can show how the fluoride (B91410) ions in the trifluoroborate moiety influence the stability and reactivity of the organoboron reagent during the catalytic cycle. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. nih.gov

NMR Spectroscopy: DFT calculations have been successfully employed to predict ¹¹B NMR chemical shifts for a diverse set of organoboron compounds. ucl.ac.uk This can be particularly useful for identifying reaction intermediates in solution. ucl.ac.uk Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated to help assign experimental spectra. researchgate.netyoutube.comlibretexts.org The calculations involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. faccts.de

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be predicted using DFT. This is achieved by performing a frequency calculation on the optimized geometry to determine the normal modes of vibration. youtube.comuni-augsburg.de The calculated frequencies and intensities can be compared with experimental FT-IR and Raman spectra to confirm the structure of the synthesized compound. conicet.gov.ar Theoretical studies on similar molecules like potassium 1-fluorobenzoyltrifluoroborate have shown good concordance between predicted and experimental vibrational spectra. conicet.gov.ar

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible) of the compound. nih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. researchgate.net

The following table summarizes the types of spectroscopic data that can be predicted computationally.

| Spectroscopy Type | Predicted Parameter | Computational Method |

| NMR | Chemical Shifts (¹¹B, ¹³C, ¹H, ¹⁹F), Coupling Constants | DFT (e.g., GIAO method) |

| Vibrational (IR/Raman) | Vibrational Frequencies and Intensities | DFT |

| Electronic (UV-Vis) | Excitation Energies and Oscillator Strengths | TD-DFT |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govmdpi.comnih.gov For this compound, QSPR models could be developed to predict properties such as solubility, stability, or reactivity in cross-coupling reactions. mdpi.com

The development of a QSPR model involves several key steps:

Data Set Collection: Gathering experimental data for a series of related aryltrifluoroborates.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Using statistical methods like multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM) to build a mathematical relationship between the descriptors and the property of interest. nih.govmdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSAR/QSPR studies on this compound are not extensively documented, the principles of these methods are broadly applicable. For example, a QSPR model could be developed to predict the yield of the Suzuki-Miyaura cross-coupling reaction for a series of substituted phenyltrifluoroborates, with descriptors encoding electronic and steric effects of the substituents. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comacs.orgmdpi.com For this compound, MD simulations can provide detailed information about its behavior in solution. e3s-conferences.orgresearchgate.netnih.govnih.gove3s-conferences.orgnih.gov

Key applications of MD simulations for this compound include:

Solvation Structure: MD simulations can reveal how solvent molecules, such as water, arrange themselves around the potassium cation and the 3-fluorophenyltrifluoroborate anion. This includes determining the radial distribution functions and coordination numbers of the ions. e3s-conferences.org

Ion Pairing: The simulations can be used to study the formation of ion pairs or larger aggregates in solution. researchgate.net This is important as the degree of ion pairing can affect the reactivity of the trifluoroborate salt.

Transport Properties: MD simulations can be used to calculate transport properties like diffusion coefficients for the individual ions in a given solvent. mdpi.com

Conformational Dynamics: The simulations can also explore the conformational flexibility of the 3-fluorophenyltrifluoroborate anion, such as the rotation around the C-B bond.

These simulations typically employ a force field, which is a set of parameters that describe the potential energy of the system. The choice of force field is critical for obtaining accurate results. e3s-conferences.org MD simulations can offer a dynamic picture that complements the static view provided by quantum mechanical calculations. mdpi.comnih.gov

Applications Beyond Direct Catalysis

Medicinal Chemistry and Drug Discovery (e.g., Synthesis of Bioactive Molecules)

In the realm of medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. Potassium 3-fluorophenyltrifluoroborate serves as a key building block for incorporating the 3-fluorophenyl moiety into complex molecular architectures. As a stable, solid, and easy-to-handle alternative to the more sensitive boronic acids, it is particularly well-suited for the late-stage functionalization of intricate intermediates in drug discovery pipelines. nih.gov

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This reaction enables the formation of a carbon-carbon bond between the 3-fluorophenyl group and various organic electrophiles (such as aryl, heteroaryl, or vinyl halides and triflates). This capability is crucial for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. For instance, this reagent can be used to synthesize precursors for phenethylamines and other biologically significant analogues that are important for neurological drug research. researchgate.net The functional group tolerance of organotrifluoroborates allows for their use in the presence of sensitive functionalities that might not be compatible with other organometallic reagents. nih.gov

Table 1: Examples of Bioactive Scaffolds Synthesized via Aryltrifluoroborates

| Scaffold Type | Synthetic Utility | Relevance in Drug Discovery |

|---|---|---|

| Biaryl Compounds | Core structures in many pharmaceuticals | Used in kinase inhibitors, GPCR ligands |

| Heterocyclic Motifs | Building blocks for diverse drug classes | Essential for antivirals, antibiotics, oncology drugs |

| Phenethylamines | Precursors to neurotransmitter analogues | Important for CNS drug development |

| Substituted Styrenes | Versatile intermediates for further modification | Used in creating complex side chains |

Materials Science (e.g., Organic Frameworks)

The field of materials science has seen significant advancements through the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs can be precisely tuned by modifying the organic linkers. The introduction of fluorine atoms into these linkers is a powerful strategy for altering the characteristics of the resulting framework. nih.govalfa-chemistry.comrsc.org

This compound can act as a precursor for the synthesis of such fluorinated linkers. Through reactions like the Suzuki-Miyaura coupling, the 3-fluorophenyl group can be incorporated into larger, multitopic ligands (e.g., dicarboxylic or tricarboxylic acids). nih.gov These fluorinated linkers can then be used to construct novel MOFs. The presence of the polar C-F bond can influence several properties of the final material: nih.govresearchgate.netrsc.org

Gas Sorption and Separation: Fluorination can enhance the affinity of MOFs for specific gases like CO2, improving their performance in carbon capture and separation applications. nih.gov

Hydrophobicity: Fluorinated surfaces within the MOF pores can increase water stability and create a more hydrophobic environment. alfa-chemistry.com

Structural Flexibility: The introduction of fluorine can affect the linker's conformation, leading to the formation of flexible MOFs with unique guest-responsive behaviors. rsc.org

Fluorine Chemistry and Introduction of Fluorine-Containing Moieties

This compound is a quintessential reagent for introducing the 3-fluorophenyl group into organic molecules. The compound's stability to air and moisture makes it a more convenient and reliable reagent compared to its boronic acid counterpart, which can be prone to dehydration and protodeboronation. researchgate.net

In synthetic organic chemistry, the compound's primary role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This process allows chemists to forge a strong carbon-carbon bond, attaching the 3-fluorophenyl ring to a wide array of molecular scaffolds. This is a fundamental transformation in fluorine chemistry, enabling the precise installation of a fluorine-containing aromatic ring, which can profoundly alter the electronic and physical properties of the target molecule. The use of organotrifluoroborates circumvents many limitations associated with other organoboron reagents, such as uncertain stoichiometry and air sensitivity.

Precursor for Other Boron-Containing Compounds

While valued for their stability, potassium organotrifluoroborates can also serve as convenient and protected precursors to other, more reactive boron species. nih.gov Their tetracoordinate boron center is relatively inert, allowing for chemical manipulations on other parts of the molecule without disturbing the carbon-boron bond. bldpharm.com

Under specific conditions, the trifluoroborate salt can be converted into other useful boron-containing compounds:

Boronic Acids: this compound can readily hydrolyze in situ to form 3-fluorophenylboronic acid under the aqueous basic conditions typically employed in Suzuki-Miyaura coupling reactions. researchgate.neted.ac.uk In this sense, the trifluoroborate acts as a stable "reservoir" for the active boronic acid species.

Arylboron Difluoride Lewis Acids: Treatment of potassium aryltrifluoroborates with silyl (B83357) halides can generate arylboron difluoride (ArBF2) species. acs.org These compounds are potent Lewis acids and have applications in catalysis and as synthetic intermediates.

This ability to unmask reactivity when needed makes this compound a versatile synthetic tool, combining the benefits of stability for storage and handling with the potent reactivity of other organoboron compounds when required. nih.govacs.org

Radiochemistry and PET Tracer Development (e.g., ¹⁸F labeling)

A significant and innovative application of aryltrifluoroborates lies in the field of radiochemistry, particularly for the development of Positron Emission Tomography (PET) tracers. nih.govacs.orgdtu.dk PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used isotope due to its favorable decay properties. nih.gov

Aryl boronic esters have been developed as exceptional platforms for the rapid, one-step incorporation of aqueous [¹⁸F]fluoride to form [¹⁸F]-labeled aryltrifluoroborates. nih.govresearchgate.net This reaction proceeds under mild conditions and allows for the late-stage introduction of the ¹⁸F isotope into complex biomolecules. This methodology offers a significant advantage over traditional multi-step labeling procedures. acs.org

Table 2: Key Features of Aryltrifluoroborates in ¹⁸F-Labeling

| Feature | Description | Advantage for PET Imaging |

|---|---|---|

| One-Step Labeling | Boronic ester precursors capture aqueous [¹⁸F]F⁻ to directly form the [¹⁸F]aryltrifluoroborate. nih.gov | Simplifies synthesis, reduces time, and increases radiochemical yield. |

| In Vivo Stability | The B-¹⁸F bonds in the resulting trifluoroborate are humorally stable, preventing the release of free [¹⁸F]fluoride. nih.govresearchgate.net | Minimizes unwanted background signal and accumulation of radioactivity in bone. |

| Mild Conditions | The labeling reaction can be performed at room temperature in aqueous solutions. researchgate.net | Compatible with sensitive biomolecules like peptides and proteins. |

| High Molar Activity | The method can produce tracers with high molar activity, which is crucial for sensitive imaging. researchgate.net | Allows for the detection of low-concentration biological targets. |

While research has focused on the general class of aryltrifluoroborates, a boronic ester precursor analogous to this compound could be synthesized and employed in this ¹⁸F-labeling strategy. This would enable the creation of novel PET tracers containing the 3-fluorophenyl moiety for imaging various biological processes. nih.govacs.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The utility of potassium aryltrifluoroborates is intrinsically linked to the catalytic systems that activate them. While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are well-established, research is actively pursuing novel catalysts to improve efficiency, expand substrate scope, and enable new transformations.

Palladium-based catalysts continue to be optimized. For instance, the use of specific phosphine (B1218219) ligands such as S-Phos has been shown to be highly effective for the cross-coupling of potassium aryltrifluoroborates with a variety of aryl and heteroaryl chlorides, which are often less reactive than the corresponding bromides and iodides. pnas.org Further investigations have explored the role of silver(I) compounds in promoting palladium-catalyzed cross-couplings of weakly nucleophilic aryltrifluoroborates, suggesting that silver salts can polarize the Pd–X bond in the catalytic cycle, facilitating transmetalation. researchgate.net

Beyond palladium, nickel-based systems are gaining prominence. Dual catalytic systems that combine a nickel catalyst with a photoredox catalyst have emerged as a powerful method for generating carbon-centered radicals from organotrifluoroborates, enabling Csp³–Csp² bond formation under exceptionally mild conditions. flowphotochem.eu A significant innovation in catalyst design involves the development of heterogeneous, unimolecular metallaphotocatalytic systems. One such example is a Covalent Organic Framework (COF) with nickel anchorages (Bpy‐COF‐NiCl₂), which has been employed for the cross-coupling of potassium benzyltrifluoroborates and aryl bromides, showcasing superior performance and reusability. acs.org

| Catalyst System | Reaction Type | Key Features |

| Pd / S-Phos | Suzuki-Miyaura Coupling | Effective for coupling with less reactive aryl chlorides. pnas.org |

| Pd(OAc)₂ / Ag₂O | Suzuki-Miyaura Coupling | Silver(I) assists in activating weakly nucleophilic aryltrifluoroborates. researchgate.net |

| Ni / Photoredox Dual Catalyst | Radical Cross-Coupling | Generates radicals for Csp³–Csp² bond formation under mild conditions. flowphotochem.eu |

| Bpy‐COF‐NiCl₂ | Metallaphotocatalysis | Heterogeneous, reusable catalyst with high performance. acs.org |

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov The application of flow chemistry to organotrifluoroborate synthesis and utilization is a rapidly growing area.